1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 651024-65-6
VCID: VC16893924
InChI: InChI=1S/C17H18N4O2S/c22-24(23,17-3-1-2-6-20-17)16-12-21(11-13-4-7-18-9-13)15-10-19-8-5-14(15)16/h1-3,5-6,8,10,12-13,18H,4,7,9,11H2
SMILES:
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol

1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)-

CAS No.: 651024-65-6

Cat. No.: VC16893924

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- - 651024-65-6

Specification

CAS No. 651024-65-6
Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
IUPAC Name 3-pyridin-2-ylsulfonyl-1-(pyrrolidin-3-ylmethyl)pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C17H18N4O2S/c22-24(23,17-3-1-2-6-20-17)16-12-21(11-13-4-7-18-9-13)15-10-19-8-5-14(15)16/h1-3,5-6,8,10,12-13,18H,4,7,9,11H2
Standard InChI Key DHYAPMIVRNRGDX-UHFFFAOYSA-N
Canonical SMILES C1CNCC1CN2C=C(C3=C2C=NC=C3)S(=O)(=O)C4=CC=CC=N4

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name delineates its intricate architecture:

  • 1H-pyrrolo[2,3-c]pyridine: A bicyclic system comprising a pyrrole ring fused to a pyridine moiety at positions 2 and 3.

  • 3-(2-pyridinylsulfonyl): A sulfonyl group (-SO₂-) attached to the pyridine ring’s third position, with a 2-pyridinyl substituent.

  • 1-(3-pyrrolidinylmethyl): A pyrrolidine ring linked via a methylene bridge to the pyrrole’s first position.

Table 1: Key Structural Features

FeaturePositionFunctional GroupRole in Bioactivity
Pyrrolo[2,3-c]pyridineCoreBicyclic heterocycleBase for molecular interactions
2-PyridinylsulfonylC3SulfonamideEnhances solubility, modulates enzyme binding
3-PyrrolidinylmethylN1Aliphatic amineImproves pharmacokinetics, CNS penetration

This configuration suggests potential interactions with enzymes or receptors via hydrogen bonding (sulfonyl group), π-π stacking (aromatic rings), and hydrophobic interactions (pyrrolidine) .

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of this compound is documented, analogous routes for pyrrolopyridine derivatives involve cyclocondensation and cross-coupling strategies. For instance, Hilmy et al. demonstrated the synthesis of 1H-pyrrolo[2,3-b]pyridines via acid-catalyzed cyclocondensation of 2-amino-pyrrole-3-carbonitriles with active methylene compounds . Adapting this approach:

Hypothetical Synthesis Route

  • Core Formation: React 2-amino-1H-pyrrole-3-carbonitrile with a pyridine derivative under acidic conditions to form the pyrrolo[2,3-c]pyridine backbone.

  • Sulfonylation: Introduce the 2-pyridinylsulfonyl group at C3 using a sulfonating agent (e.g., 2-pyridinesulfonyl chloride) in the presence of a base.

  • Alkylation: Attach the 3-pyrrolidinylmethyl group via N-alkylation using 3-(chloromethyl)pyrrolidine and a catalyst like K₂CO₃.

Table 2: Comparative Synthetic Methods for Pyrrolopyridine Derivatives

MethodReagentsYield (%)Key Challenges
Cyclocondensation Acetic acid, HCl53–67Purification of bicyclic products
Suzuki-Miyaura CouplingPd catalyst, boronic acid45–60Sensitivity to oxygen
Nucleophilic Aromatic SubstitutionHalopyridines, amines30–50Regioselectivity issues

The sulfonylation step likely requires anhydrous conditions to avoid hydrolysis, while alkylation may necessitate protecting groups to prevent over-substitution .

Pharmacological and Biochemical Implications

Pyrrolopyridine derivatives exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. The sulfonamide group in this compound may enhance binding to ATP pockets in kinases, as seen in FDA-approved sulfonamide-containing drugs . The pyrrolidine moiety could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

Antimicrobial Activity

Sulfonamide derivatives are known dihydropteroate synthase inhibitors, disrupting folate synthesis in bacteria. The pyrrolidine’s basic nitrogen could protonate at physiological pH, facilitating membrane penetration .

Challenges and Future Directions

Despite its promise, the compound presents synthesis and optimization hurdles:

  • Stereochemistry: The pyrrolidine ring introduces chirality, requiring enantioselective synthesis to avoid racemic mixtures.

  • Metabolic Stability: Sulfonamides are prone to glucuronidation, necessitating prodrug strategies or structural tweaks.

  • Solubility: The hydrophobic core may limit aqueous solubility, prompting formulation studies with co-solvents or nanocarriers.

Ongoing research should prioritize computational modeling to predict ADMET profiles and in vitro assays to validate target engagement. Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this compound into a viable therapeutic candidate.

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